A Technical Guide to the Synthesis and Characterization of 2-Hydroxy Probenecid
A Technical Guide to the Synthesis and Characterization of 2-Hydroxy Probenecid
Senior Application Scientist Note: This document provides a comprehensive, technically-grounded guide for the synthesis and characterization of 2-Hydroxy Probenecid. The methodologies described are based on established chemical principles and analytical standards, designed to be reproducible in a standard organic chemistry laboratory. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process for researchers, scientists, and drug development professionals.
Abstract
2-Hydroxy Probenecid is a primary oxidative metabolite of Probenecid, a uricosuric agent used in the treatment of gout and as an adjunct to antibiotic therapy.[1][2] The synthesis and rigorous characterization of this metabolite are critical for its use as an analytical standard in pharmacokinetic studies, for investigating its distinct pharmacological or toxicological profile, and for understanding its contribution to the parent drug's overall activity. This guide details a strategic synthetic approach centered on the regioselective ortho-hydroxylation of Probenecid. Furthermore, it establishes a multi-technique analytical workflow—encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—to unequivocally confirm the structure, identity, and purity of the synthesized compound.
Introduction: The Scientific Imperative
Probenecid, chemically 4-(dipropylsulfamoyl)benzoic acid, functions primarily by inhibiting the reabsorption of uric acid in the proximal tubules of the kidney, thereby increasing its excretion.[2] It also inhibits the renal tubular secretion of other organic acids, a property historically used to increase the plasma concentration of antibiotics like penicillin.[1][3]
Upon administration, Probenecid is extensively metabolized in the liver, primarily through oxidation of its N-propyl side chains and, to a lesser extent, hydroxylation of the aromatic ring.[4][5] While several metabolites exist, 2-Hydroxy Probenecid is a key product of this aromatic oxidation. The availability of a pure, well-characterized standard of this metabolite is essential for:
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Quantitative Bioanalysis: Accurately measuring its concentration in plasma and urine to build robust pharmacokinetic models of the parent drug.
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Pharmacology: Assessing if the metabolite retains, modifies, or loses the pharmacological activity of Probenecid, or if it possesses novel activities.
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Toxicology: Evaluating the potential for the metabolite to contribute to adverse drug reactions.
This guide provides the necessary framework to synthesize and validate 2-Hydroxy Probenecid as a high-purity analytical standard.
Synthesis Strategy and Rationale
The synthesis of 2-Hydroxy Probenecid presents a key regiochemical challenge: the selective introduction of a hydroxyl group at the C2 position of the benzoic acid ring, ortho to the carboxylic acid and meta to the sulfonamide group.
Retrosynthetic Analysis
A direct, post-functionalization approach is the most efficient strategy. The retrosynthesis begins with the target molecule, 2-Hydroxy Probenecid, and disconnects the C-O bond of the phenol, leading back to the commercially available parent drug, Probenecid. This identifies a C-H activation/hydroxylation reaction as the key synthetic step.
Forward Synthesis: Directed Ortho-Hydroxylation
The forward synthesis leverages the carboxylic acid moiety as a directing group in a transition metal-catalyzed C-H activation reaction. Palladium-catalyzed methods are particularly effective for the ortho-hydroxylation of benzoic acids.[6] The carboxylic acid coordinates to the metal center, positioning the catalyst to selectively activate the adjacent C-H bond for subsequent oxidation. This approach offers superior regioselectivity over classical electrophilic aromatic substitution methods, which would likely yield a mixture of isomers.
The proposed reaction proceeds by treating Probenecid with a suitable palladium catalyst (e.g., Pd(OAc)₂) and a strong oxidant. The oxidant is crucial for both the C-H activation step and the final delivery of the oxygen atom.
Caption: High-level workflow for the synthesis of 2-Hydroxy Probenecid.
Detailed Synthetic Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and preliminary experiments. All work should be performed in a fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Purpose |
| Probenecid | 57-66-9 | 285.36 g/mol | Starting Material |
| Palladium(II) Acetate | 3375-31-3 | 224.50 g/mol | Catalyst |
| Phenyliodine Diacetate | 3240-34-4 | 322.09 g/mol | Oxidant |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | Solvent/Reagent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Extraction Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Eluent |
| Hexanes | 110-54-3 | 86.18 g/mol | Eluent |
| Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 g/mol | Quenching/Wash |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | Wash |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | Drying Agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 g/mol | Stationary Phase |
Step-by-Step Procedure
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Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add Probenecid (1.0 eq) and Palladium(II) Acetate (0.05 eq).
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Solvent Addition: Add acetic anhydride as the solvent (approx. 0.1 M concentration relative to Probenecid).
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Initiation: Begin vigorous stirring and add Phenyliodine Diacetate (2.5 eq) portion-wise over 15 minutes.
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Rationale: Acetic anhydride serves as both the solvent and a reactant that can facilitate the catalytic cycle. Phenyliodine diacetate is a potent oxidant suitable for palladium-catalyzed C-H functionalization.[6] Adding it portion-wise helps control the reaction exotherm.
-
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Elevated temperature is required to overcome the activation energy for C-H cleavage. An inert atmosphere prevents unwanted side reactions.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Rationale: The bicarbonate quench neutralizes the acidic solvent and byproducts. Extraction with DCM isolates the organic product from the aqueous phase. The brine wash removes residual water, and MgSO₄ removes the final traces of moisture.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 50% Ethyl Acetate in Hexanes).
-
Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield 2-Hydroxy Probenecid as a white to off-white solid.
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Rationale: Column chromatography separates the target compound from unreacted starting material, catalyst residues, and byproducts based on polarity differences. The hydroxylated product is more polar than the starting material, Probenecid.
-
Comprehensive Characterization
Unequivocal structural confirmation and purity assessment are achieved by combining data from multiple analytical techniques.
Caption: Integrated workflow for the analytical characterization of 2-Hydroxy Probenecid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information by mapping the carbon-hydrogen framework.[7]
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Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.
-
¹H NMR Interpretation: The spectrum of 2-Hydroxy Probenecid is expected to show distinct signals for the aromatic protons, which are no longer symmetrical as in Probenecid. The propyl groups will remain largely unchanged.
-
¹³C NMR Interpretation: The introduction of the hydroxyl group will cause a significant downfield shift for the carbon it is attached to (C2) and will also influence the chemical shifts of the other aromatic carbons.[8]
Table: Predicted NMR Data for 2-Hydroxy Probenecid (in DMSO-d₆)
| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration | ¹³C NMR Assignment | Predicted δ (ppm) |
| COOH | ~13.5 | br s | 1H | C=O | ~166 |
| Ar-OH | ~10.0 | br s | 1H | C-OH (C2) | ~158 |
| Ar-H (H6) | ~7.9 | d | 1H | C-SO₂ (C4) | ~145 |
| Ar-H (H5) | ~7.8 | dd | 1H | C-COOH (C1) | ~135 |
| Ar-H (H3) | ~7.2 | d | 1H | C5 | ~132 |
| N-CH₂ | ~3.0 | t | 4H | C6 | ~128 |
| CH₂-CH₃ | ~1.5 | sextet | 4H | C3 | ~118 |
| CH₃ | ~0.8 | t | 6H | N-CH₂ | ~51 |
| CH₂-CH₃ | ~22 | ||||
| CH₃ | ~11 |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound.
-
Protocol: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid or ammonia. Infuse into an Electrospray Ionization (ESI) source.
-
Data Interpretation: 2-Hydroxy Probenecid has a molecular weight of 301.36 g/mol . In negative ion mode (ESI-), the expected molecular ion peak would be at m/z 300.1 [M-H]⁻. In positive ion mode (ESI+), the peak would be at m/z 302.1 [M+H]⁺. The observed mass should be within 5 ppm of the theoretical mass for high-resolution MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound.[9][10]
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample: Dissolve ~1 mg of sample in 1 mL of mobile phase.
-
-
Data Interpretation: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The target purity for an analytical standard is typically >98%.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
-
Data Interpretation: The spectrum will confirm the presence of characteristic functional groups.
Table: Expected FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretch, broad | 3200 - 3600 |
| O-H (Carboxylic Acid) | Stretch, very broad | 2500 - 3300 |
| C-H (Alkyl) | Stretch | 2850 - 2960 |
| C=O (Carboxylic Acid) | Stretch | 1680 - 1710 |
| C=C (Aromatic) | Stretch | 1580 - 1600 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1330 - 1370 & 1140 - 1180 |
Discussion and Conclusion
The successful synthesis of 2-Hydroxy Probenecid via directed C-H hydroxylation provides an efficient route to this important metabolite. The primary challenge in the synthesis is achieving high regioselectivity and optimizing reaction yield, which may require screening of different oxidants or catalyst systems. Purification can also be challenging due to the similar polarities of potential side-products, necessitating careful chromatography.
The comprehensive characterization workflow is non-negotiable for validating the compound as an analytical standard. The corroborating data from NMR (confirming the precise atomic connectivity), MS (confirming the molecular weight), HPLC (confirming purity), and FTIR (confirming functional groups) provides a self-validating system that ensures the identity and quality of the final product. This rigorously characterized 2-Hydroxy Probenecid can be confidently used in advanced pharmacological, metabolic, and toxicological research, ultimately contributing to a more complete understanding of Probenecid's disposition and action in vivo.
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